6-Methoxy-N-methyl-5-nitropyrimidin-4-amine

Description

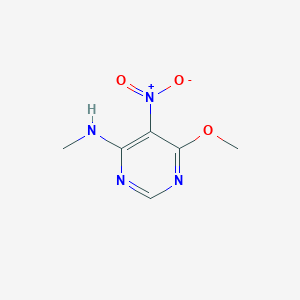

6-Methoxy-N-methyl-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a methoxy group at position 6, a nitro group at position 5, and an N-methyl substituent on the amine at position 2. Pyrimidines are heterocyclic aromatic compounds critical in medicinal chemistry due to their roles in nucleic acids and enzyme inhibitors. The methoxy group confers electron-donating properties, while the nitro group is electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-5-4(10(11)12)6(13-2)9-3-8-5/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVITCOFNOPRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by methylation and methoxylation. One common method includes:

Nitration: Starting with a pyrimidine derivative, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 6-Methoxy-N-methyl-5-aminopyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex heterocyclic compounds.

- Employed in the study of reaction mechanisms involving pyrimidine derivatives.

Biology:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its interactions with biological macromolecules.

Medicine:

- Potential applications in the development of antimicrobial and anticancer agents.

- Explored for its role in modulating enzyme activity.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of materials with specific electronic properties.

Mechanism of Action

The exact mechanism of action of 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (CAS N/A)

- Substituents : Chloro (position 6), nitro (position 5), N-methyl, and N-phenyl (position 4).

- Crystal Structure : Dihedral angle of 79.67° between aromatic rings; centroids of stacked pyrimidine rings separated by 3.457–3.543 Å .

- Reactivity : Chloro is a stronger electron-withdrawing group than methoxy, making this compound more reactive in nucleophilic substitutions.

- Applications : Precursor to 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, used in crystallography studies .

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)

- Substituents: Chloro (position 2), nitro (position 5), methyl (position 6), and amino (position 4).

- Key Differences : Methyl at position 6 increases steric hindrance, while chloro at position 2 alters electronic effects. Lacks the N-methyl group, affecting solubility .

2-Methoxy-5-nitropyrimidin-4-amine (CAS N/A)

Physicochemical Properties

| Compound | Substituents (Positions) | Dihedral Angles (°) | Stacking Interactions (Å) | Solubility Trends |

|---|---|---|---|---|

| 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine | 6-OMe, 5-NO₂, 4-NHMe | Not reported | Likely weaker π-stacking | Moderate (polar groups) |

| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 6-Cl, 5-NO₂, 4-NHMe,Ph | 79.67 | 3.457–3.543 | Low (hydrophobic Ph group) |

| 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | 2-Cl, 5-NO₂, 6-Me, 4-NH₂ | Not reported | Not studied | Low (non-polar Me group) |

Biological Activity

6-Methoxy-N-methyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, featuring a methoxy group and a nitro substitution, may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is CHNO, with a molecular weight of approximately 180.16 g/mol. The presence of the methoxy and nitro groups significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For example, it has been reported to have effective minimum inhibitory concentrations (MIC) against different bacterial strains, indicating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 16 |

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on several cancer cell lines, with IC values indicating its potency.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 53.02 | Moderate cytotoxicity |

| AGS (gastric adenocarcinoma) | 32.21 | Significant cytotoxicity |

| HepG2 (liver cancer) | >100 | Low cytotoxicity |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key biological targets such as enzymes and receptors involved in cell proliferation and apoptosis. Molecular docking studies suggest that the compound may bind effectively to these targets, inhibiting their activity and leading to cell death in cancerous cells.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines, highlighting its potential as an anticancer agent.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains, revealing promising results that support further development as an antimicrobial therapeutic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine, and how can reaction efficiency be monitored?

- Methodological Answer : A palladium-catalyzed amination protocol is commonly employed for nitro-substituted pyrimidines. For example, substituting chloro groups with methylamine under catalytic conditions (e.g., Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 80–100°C) can yield the target compound . Reaction progress is monitored via TLC (silica gel, UV visualization) and validated using -NMR to track amine incorporation. Yield optimization requires careful control of stoichiometry and catalyst loading.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as used for related pyrimidine derivatives to resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks (intramolecular N–H⋯N interactions) . Complementary techniques include - and -NMR to verify substituent integration and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, methoxy and nitro groups significantly influence electron-withdrawing effects, which correlate with nucleophilic substitution reactivity at the pyrimidine C4 position . Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways.

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

- Methodological Answer : Polymorphism and conformational flexibility often underlie discrepancies. For instance, dihedral angle variations (e.g., 5.2° vs. 86.1° in substituent orientations) alter intermolecular interactions, impacting solubility and target binding . Rigorous characterization (PXRD, DSC) of crystalline forms and standardized bioassay conditions (e.g., solvent, pH) are critical. Meta-analyses of structure-activity relationships (SARs) across studies can identify confounding variables.

Q. What experimental design strategies optimize reaction conditions for synthesizing pyrimidine derivatives with tailored substituents?

- Methodological Answer : Factorial design (e.g., 2 factorial) systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For example, varying Pd catalyst types (PdCl₂ vs. Pd(OAc)₂) and bases (Cs₂CO₃ vs. K₃PO₄) in amination reactions identifies synergistic effects on yield and selectivity . Response surface methodology (RSM) further refines optimal conditions.

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data for nitro-methoxy pyrimidines?

- Methodological Answer : Contradictions in NMR shifts may arise from tautomerism or solvent effects. For example, nitro group resonance splitting in -NMR can indicate rotational isomerism. Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR experiments resolve dynamic equilibria. Cross-validation with IR (nitro stretching frequencies ~1520 cm) and X-ray data ensures accuracy .

Biological Activity Profiling

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Antibacterial and antifungal assays (e.g., MIC determination against S. aureus and C. albicans) are standard for pyrimidine derivatives, given their historical use as immunomodulators . Cytotoxicity profiling (MTT assay on mammalian cell lines) precedes mechanistic studies. Molecular docking against validated targets (e.g., dihydrofolate reductase) links structural features to activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.